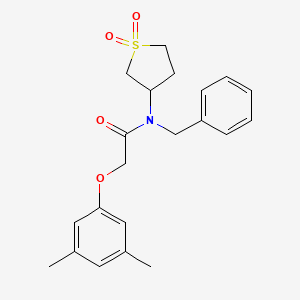

N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is an acetamide derivative featuring a benzyl group, a 3,5-dimethylphenoxy moiety, and a 1,1-dioxidotetrahydrothiophen-3-yl sulfone group. Structurally, the compound combines aromatic, ether, and sulfone functionalities, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C21H25NO4S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |

InChI |

InChI=1S/C21H25NO4S/c1-16-10-17(2)12-20(11-16)26-14-21(23)22(13-18-6-4-3-5-7-18)19-8-9-27(24,25)15-19/h3-7,10-12,19H,8-9,13-15H2,1-2H3 |

InChI Key |

FLPYNGXIWLRCET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:

Formation of the Benzyl Intermediate: The benzyl group can be introduced through a reaction between benzyl chloride and a suitable nucleophile.

Attachment of the Dimethylphenoxy Group: The 3,5-dimethylphenoxy group can be attached via an etherification reaction using 3,5-dimethylphenol and an appropriate alkylating agent.

Incorporation of the Dioxidotetrahydrothiophenyl Group: This step may involve the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group, followed by its attachment to the acetamide backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to its tetrahydrothiophene form.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or phenoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl or phenoxy moieties.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

Industry: It can be utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Table 2: Crystallographic Data of Meta-Substituted Acetamides ()

| Compound | Crystal System | Space Group | Asymmetric Unit Molecules | Key Observation |

|---|---|---|---|---|

| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | Monoclinic | P2₁/c | 2 | Methyl groups enhance packing |

| N-(3-chlorophenyl)-2,2,2-trichloro-acetamide | Triclinic | P-1 | 1 | Chloro substituents reduce symmetry |

Biological Activity

N-benzyl-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound with promising biological activities, particularly in the context of cancer research and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a benzyl group, a dimethylphenoxy moiety, and a tetrahydrothiophene ring with a dioxidation state. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. The following key findings summarize its effects on various cancer cell lines:

- Cell Viability Assays : The compound was tested against several cancer cell lines using MTT assays. Results indicated significant inhibition of cell proliferation in colon cancer (HT29) and prostate cancer (DU145) cell lines. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with the compound leads to increased levels of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Inhibition of Kinase Activities

The compound has also been evaluated for its ability to inhibit specific kinases implicated in cancer progression:

- Src Kinase Inhibition : In related studies focusing on N-benzyl derivatives, compounds similar to this compound demonstrated significant inhibition of Src kinase activity. For instance, related N-benzyl acetamides showed GI50 values as low as 1.34 µM against Src-driven cells . This suggests that structural modifications could enhance kinase inhibitory potential.

Comparative Table of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT29 | 2.5 | Apoptosis induction |

| Similar N-benzyl derivatives | NIH3T3/c-Src527F | 1.34 | Src kinase inhibition |

| Similar N-benzyl derivatives | SYF/c-Src527F | 2.30 | Src kinase inhibition |

Case Study 1: Anticancer Efficacy in HT29 Cells

In a recent study published in Journal of Medicinal Chemistry, researchers explored the efficacy of this compound against HT29 colon cancer cells. They reported that treatment led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .

Case Study 2: Src Kinase Inhibition

Another investigation focused on the structural analogs of this compound which demonstrated significant Src kinase inhibition. The study highlighted that modifications on the benzyl group influenced the potency of the inhibitors significantly, with some derivatives showing enhanced anticancer properties through improved lipophilicity and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.